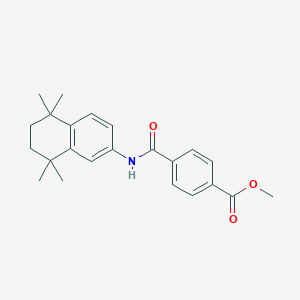

4-((5,5,8,8-四甲基-5,6,7,8-四氢萘-2-基)氨基甲酰基)苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including substitution reactions, esterification, and carbamoylation. These methods require precise control over reaction conditions to achieve high yields and purity. For instance, the synthesis of boric acid ester intermediates with benzene rings, similar in complexity to the compound of interest, involves a three-step substitution reaction, confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

Molecular Structure Analysis

The structure of complex organic molecules is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal. DFT (Density Functional Theory) calculations are also used to predict and confirm molecular geometries and electronic structures. For related compounds, DFT and X-ray crystallography have been used to confirm molecular structures, indicating a strong consistency between theoretical predictions and experimental data (Huang et al., 2021).

Chemical Reactions and Properties

The chemical behavior of such molecules can involve a range of reactions, including oxidation, reduction, and cycloaddition. These reactions can modify the electronic and physical properties of the compound, making it suitable for specific applications. Studies on similar molecules have shown that they can undergo palladium-catalyzed azaarylation and carbonylation reactions under specific conditions, leading to the formation of complex organic structures with high yields and purity (Takashima-Hirano et al., 2012).

科学研究应用

视黄酸受体 (RAR)激动剂

“4-((5,5,8,8-四甲基-5,6,7,8-四氢萘-2-基)氨基甲酰基)苯甲酸甲酯”是一种选择性RARα激动剂 . RARα是参与介导视黄酸作用的视黄酸受体类型,视黄酸是基因表达的重要调节剂。 这使其在与基因调控相关的生物学研究中十分有用 .

抗肿瘤药

该化合物已被鉴定为抗肿瘤药 . 抗肿瘤药是指抑制或阻止肿瘤增殖的物质,这使得该化合物在癌症研究和治疗方面具有潜在用途 .

合成新型多酚类和杂环化合物

该化合物的形成是由空间位阻保护的邻醌甲基介导的,可用于合成新型多酚类和杂环化合物 . 这使其在有机合成领域具有重要价值 .

类维生素X受体 (RXR)的研究

该化合物是抗肿瘤药物贝沙罗汀的类似物,贝沙罗汀是类维生素X受体 (RXR) 的选择性激动剂 . RXR在许多基因的调控中起着至关重要的作用,这使得该化合物在遗传学研究中十分有用 .

抗增殖活性

属性

IUPAC Name |

methyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-22(2)12-13-23(3,4)19-14-17(10-11-18(19)22)24-20(25)15-6-8-16(9-7-15)21(26)27-5/h6-11,14H,12-13H2,1-5H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBXAIYXFKPCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545483 | |

| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94497-53-7 | |

| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research outlines a novel synthetic route for [(11)C]Am80 that utilizes a Pd(0)-mediated rapid cross-coupling reaction. The authors achieved a significantly improved yield (up to 48 ± 2%) compared to previous methods by optimizing reaction conditions like solvent and reagent ratios []. This improved yield is significant because it allows for the production of [(11)C]Am80 with higher specific radioactivity, making it more suitable for use as a Positron Emission Tomography (PET) imaging agent in research and potentially clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)